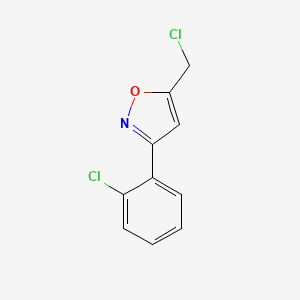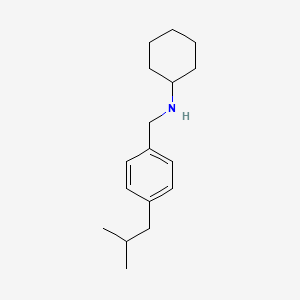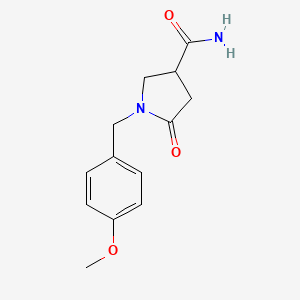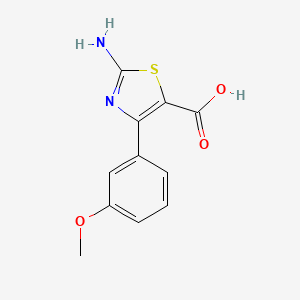
Methyl 2-acetamido-3-(4-bromophenyl)propanoate
描述
Methyl 2-acetamido-3-(4-bromophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a propanoate backbone, with an acetamido group at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-(4-bromophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then esterified with methanol in the presence of sulfuric acid to form methyl 4-bromophenylacetate . The final step involves the acetamidation of the ester using acetic anhydride and a suitable base, such as pyridine, to yield the target compound .
Industrial Production Methods
Industrial production of methyl 3-(4-bromophenyl)-2-acetamidopropanoate typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield.
化学反应分析
Types of Reactions
Methyl 2-acetamido-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Hydrolysis: The major products are 4-bromophenylacetic acid and methanol.
Reduction: The major product is the corresponding alcohol.
科学研究应用
Methyl 2-acetamido-3-(4-bromophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of methyl 3-(4-bromophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
Methyl 4-bromophenylacetate: Similar in structure but lacks the acetamido group, making it less versatile in biological applications.
4-Bromophenylacetic acid: The carboxylic acid analog, which is more reactive in certain chemical reactions but less stable.
Methyl 3-(4-chlorophenyl)-2-acetamidopropanoate: Similar structure with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Uniqueness
Methyl 2-acetamido-3-(4-bromophenyl)propanoate is unique due to the presence of both the bromophenyl and acetamido groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research.
属性
IUPAC Name |
methyl 2-acetamido-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGNZNWTUQNDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














